3-Hydroxyphloretin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNABJBYLQABXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxyphloretin chemical structure and properties

An In-Depth Technical Guide to 3-Hydroxyphloretin: Chemical Structure, Properties, and Biological Activity

Introduction: Unveiling a Bioactive Dihydrochalcone

This compound, a catechol-containing dihydrochalcone, is emerging as a significant polyphenol with considerable therapeutic potential. As a hydroxylated metabolite of the more widely known phloretin, it is naturally present in apples and other plants.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, biosynthesis, and known biological activities, with a focus on its anti-inflammatory and anti-obesity mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

This compound belongs to the dihydrochalcone subclass of flavonoids.[2] Its core structure consists of two aromatic rings (A and B) linked by a three-carbon bridge, characteristic of chalconoids. The addition of a hydroxyl group at the 3-position of the B-ring distinguishes it from its parent compound, phloretin, and significantly influences its biological activity.

-

IUPAC Name : 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[3]

-

Synonyms : 3,4,2',4',6'-Pentahydroxydihydrochalcone[2]

-

CAS Number : 57765-66-9 (Depositor-Supplied)[3]

The presence of a catechol group (3,4-dihydroxy) on the B-ring is a critical feature, often associated with potent antioxidant and metal-chelating properties. The A-ring retains the phloroglucinol (1,3,5-trihydroxybenzene) pattern common to many flavonoids.

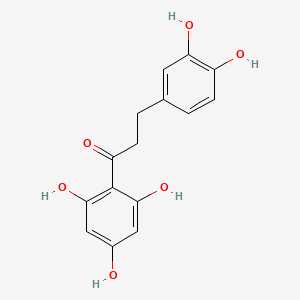

Structural Representation

Caption: 2D structure of this compound (C₁₅H₁₄O₆).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Experimental data for some properties are limited, and thus, computed values are also included for reference.

| Property | Value | Source |

| Molecular Weight | 290.27 g/mol | [2][3] |

| Monoisotopic Mass | 290.07903816 Da | [3] |

| Appearance | Not specified (likely solid) | - |

| XlogP (Predicted) | 2.3 | [4] |

| Solubility | Not specified; expected to have moderate solubility in polar organic solvents and limited solubility in water. | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Occurrence and Biosynthesis

Natural Sources

This compound is found in various plant species, most notably in apples. It exists in both its aglycone form and as various glycosides.

-

Primary Sources : Malus domestica (Apple), Malus doumeri, and Balanophora tobiracola.[3][5][6]

-

Glycosidic Forms : It is often found as this compound 2'-O-glucoside, this compound-4'-glucoside, and this compound 2'-O-xylosylglucoside in plants like Malus pumila.[5][6][7][8]

Biosynthesis and Synthesis Pathways

The formation of this compound is a critical step in the dihydrochalcone biosynthetic pathway in plants.[9] In recent years, significant progress has been made in developing microbial and enzymatic systems for its production, offering a sustainable alternative to extraction from natural, low-abundance sources.[10]

A. Natural Biosynthesis: In plants, this compound is synthesized via the 3-hydroxylation of phloretin.[11][12] This reaction is catalyzed by enzymes such as flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase.[9]

B. Microbial de Novo Biosynthesis: An artificial biosynthetic pathway has been successfully established in Escherichia coli.[1] This system enables the de novo production of this compound directly from glucose. The pathway involves a modular co-culture system where one module converts L-tyrosine to phloretic acid, and a second module converts phloretic acid to this compound through the sequential action of three enzymes, including 4-coumarate 3-hydroxylase (Sam5) which performs the final hydroxylation step.[1]

Caption: Microbial biosynthesis of this compound in E. coli.

C. Enzymatic and Whole-Cell Bioconversion: Highly efficient bioconversion processes have been developed to produce this compound from related precursors.

-

From Phloretin : The flavin-dependent monooxygenase HpaBC from Pseudomonas aeruginosa can be used to directly convert phloretin into this compound with high efficiency.[11][12] Rational design and engineering of this enzyme have led to mutants with improved catalytic activity, achieving titers of up to 2.03 g/L in whole-cell catalysis experiments.[11]

-

From Phlorizin : A one-pot bioconversion process using a Bacillus subtilis whole-cell system has been demonstrated.[13] In this system, endogenous β-glucosidase activity first hydrolyzes phlorizin (a glucoside of phloretin) to phloretin. Subsequently, a chromosomally integrated CYP102A1 enzyme catalyzes the regioselective hydroxylation of phloretin to produce this compound.[13]

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound is largely attributed to its potent anti-inflammatory and anti-obesity effects, which surpass those of its parent compound, phloretin.

Anti-Obesity and Anti-Adipogenic Effects

Studies in high-fat diet (HFD)-fed mice have demonstrated that this compound is more effective than phloretin at inhibiting body weight gain, fat mass accumulation, and adipocyte hypertrophy. The proposed mechanisms include:

-

Inhibition of Adipogenesis : this compound potently suppresses the differentiation of preadipocytes into mature adipocytes.[1] It achieves this by downregulating the expression of key adipogenesis regulator genes, such as PPARγ2, C/EBPα, FAS, and CD36.

-

Improvement of Insulin Resistance : By preventing excessive fat accumulation and inflammation, this compound helps alleviate obesity-induced insulin resistance. It has been shown to reduce elevated fasting blood glucose and insulin levels in HFD-fed mice.

Anti-Inflammatory Activity

Chronic low-grade inflammation in white adipose tissue (WAT) is a hallmark of obesity and a driver of insulin resistance. This compound exhibits powerful anti-inflammatory properties by targeting macrophage activity.

-

Mechanism of Action : The primary anti-inflammatory mechanism involves preventing the infiltration of pro-inflammatory M1 macrophages into adipose tissue. This compound achieves this by suppressing the HFD-induced upregulation of key chemokines responsible for recruiting macrophages.

-

Cytokine Modulation : By reducing M1 macrophage infiltration, this compound significantly inhibits the expression of pro-inflammatory cytokines within the adipose tissue, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 3. This compound | C15H14O6 | CID 11778945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H14O6) [pubchemlite.lcsb.uni.lu]

- 5. This compound 2'-O-glucoside | C21H24O11 | CID 102068587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 2'-O-xylosylglucoside | C26H32O15 | CID 121225502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. phenol-explorer.eu [phenol-explorer.eu]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Natural Sourcing and Isolation of 3-Hydroxyphloretin

Introduction: The Rising Profile of a Bioactive Dihydrochalcone

3-Hydroxyphloretin, a pentahydroxylated dihydrochalcone, is emerging as a compound of significant interest within the scientific community, particularly in the realms of pharmacology and drug development. Structurally related to the more widely known phloretin, the addition of a hydroxyl group to the 3-position of the B-ring potentially modulates its biological activity, opening new avenues for research into its antioxidant, anti-inflammatory, and other therapeutic properties. This guide provides an in-depth technical overview of the natural origins of this compound and delineates robust methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development. The protocols and rationale presented herein are grounded in established phytochemical principles and aim to provide a self-validating framework for obtaining high-purity this compound for downstream applications.

Natural Occurrence and Biosynthesis of this compound

This compound is a specialized metabolite found predominantly in the plant kingdom, with notable concentrations in species of the Malus genus (apples). It is often present as a glycoside, meaning it is attached to one or more sugar moieties.

Primary Botanical Sources

The primary and most economically viable sources of this compound and its glycosides are the leaves of apple trees (Malus domestica and other Malus species)[1][2]. While the apple fruit is a source of various polyphenols, the leaves are a particularly rich reservoir of dihydrochalcones. Other reported, albeit less common, sources include:

-

Malus toringoides and Malus tiansitoria : The leaves of these species are also viable sources[3].

-

Cyclopia subternata (Honeybush) : This plant, used to make herbal tea, contains 3',5'-Di-β-d-glucopyranosyl-3-hydroxyphloretin, a glycosylated form of the target compound[4][5].

Biosynthetic Pathway: A Glimpse into Plant Metabolism

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids. The immediate precursor to this compound is phloretin. The key enzymatic step is the hydroxylation at the 3-position of the B-ring of phloretin. This reaction is catalyzed by specific hydroxylases within the plant cell. Subsequently, glycosyltransferases may attach sugar residues to the this compound molecule, leading to the various glycosides found in nature.

Caption: Biosynthetic pathway of this compound.

Strategic Isolation of this compound from Malus Leaves

The isolation of this compound from its natural sources is a multi-step process that involves extraction, often hydrolysis of glycosides, and subsequent chromatographic purification. The following sections provide a detailed workflow, underpinned by scientific rationale for each step.

Part 1: Extraction of Dihydrochalcones

The initial step involves the efficient extraction of the target compounds from the plant matrix. Ultrasound-assisted extraction (UAE) is a highly effective and "green" technique that enhances extraction efficiency by using acoustic cavitation to disrupt cell walls, thereby facilitating solvent penetration[1].

Protocol 1: Ultrasound-Assisted Extraction from Dried Apple Leaves

-

Material Preparation:

-

Collect fresh, healthy apple leaves (Malus domestica).

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried leaves into a fine powder (<1 mm particle size) using a cutting mill[1].

-

-

Extraction:

-

Weigh 10 g of the powdered leaf material and transfer it to a 250 mL beaker.

-

Add 100 mL of 70% (w/w) ethanol in water as the extraction solvent[1]. The use of an aqueous ethanol mixture is optimal for extracting a broad range of polyphenols, from polar glycosides to less polar aglycones.

-

Place the beaker in an ultrasonic bath or use a probe sonicator.

-

Sonicate the mixture for approximately 15 minutes at a sonication amplitude of 10%[1]. It is crucial to control the temperature during sonication to prevent thermal degradation of the target compounds. This can be achieved by using a cooling water bath[6].

-

Continuously stir the mixture during sonication to ensure uniform extraction.

-

-

Separation and Concentration:

-

After sonication, filter the mixture through a paper filter to remove the solid plant material[6].

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude extract.

-

Part 2: Hydrolysis of Glycosides (Optional but Recommended)

Since this compound is often present in its glycosidic form, a hydrolysis step is generally required to obtain the aglycone. Both acidic and enzymatic hydrolysis can be employed.

Rationale for Hydrolysis:

-

Acid Hydrolysis: This method is effective and widely used. However, harsh acidic conditions and high temperatures can potentially lead to the degradation of the aglycone[7][8].

-

Enzymatic Hydrolysis: This is a milder and more specific method, but it can be more expensive and may require optimization of enzyme type, concentration, pH, and temperature.

Protocol 2: Acid Hydrolysis of the Crude Extract

-

Procedure:

-

Redissolve the crude extract in a suitable volume of methanol.

-

Add an equal volume of 2M hydrochloric acid (HCl).

-

Reflux the mixture at 90°C for 2 hours with constant stirring.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 5-6.

-

Partition the neutralized solution with ethyl acetate. The aglycones, including this compound, will preferentially move to the ethyl acetate phase.

-

Collect the ethyl acetate phase and evaporate the solvent to obtain the aglycone-rich extract.

-

Part 3: Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity. This typically involves an initial purification by silica gel column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC).

Protocol 3: Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a glass column with the slurry, ensuring a uniform and air-free stationary phase.

-

-

Sample Loading and Elution:

-

Dissolve the aglycone-rich extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. A common gradient system for flavonoids is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol content (e.g., from 50:1 to 30:1 v/v)[3]. Another effective system is petroleum ether-acetone (e.g., 5:2 to 5:4 v/v)[3].

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the target compound, as identified by comparison with a standard or by spectroscopic methods.

-

Evaporate the solvent from the combined fractions to yield a partially purified this compound.

-

Protocol 4: Preparative HPLC for Final Purification

-

Method Development:

-

Initially, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, and column chemistry). A reversed-phase C18 column is typically suitable for the separation of dihydrochalcones.

-

A common mobile phase system consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). A gradient elution from a lower to a higher concentration of Solvent B is generally effective.

-

-

Preparative Separation:

-

Scale up the analytical method to a preparative scale. This involves using a larger dimension column and adjusting the flow rate and injection volume accordingly[9].

-

Dissolve the partially purified this compound from the silica gel column step in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fraction corresponding to the this compound peak, guided by the retention time established during the analytical method development.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

-

Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of the Isolation and Purification Workflow

Caption: Workflow for the isolation of this compound.

Quantitative Data and Yield Considerations

The yield of this compound can vary significantly depending on the plant source, cultivar, growing conditions, and the efficiency of the extraction and purification methods. While specific yield data for this compound is not extensively reported, data for the related compound phloretin can provide a useful benchmark.

| Parameter | Value/Range | Source |

| Phloretin Content in Apple Leaves | 292 - 726 µg/g dry weight | [1][10] |

| Phlorizin Yield from Annurca Apple Leaves | up to 126.89 mg/g dry weight | [2] |

| Purity after Silica Gel Chromatography | >98% (for Phloretin) | [3] |

| Recovery from Preparative HPLC | 85 - 89% (for model compounds) | [9] |

It is reasonable to expect that the yield of this compound will be lower than that of phloretin or phloridzin, as it is generally a less abundant dihydrochalcone in apple leaves.

Chemical Stability and Handling

Dihydrochalcones, including this compound, are susceptible to degradation under certain conditions. Understanding their stability is crucial for optimizing the isolation process and for proper storage of the purified compound.

-

pH Stability: Dihydrochalcone glycosides are generally resistant to hydrolysis in acidic solutions with a pH above 2 at room temperature[7]. However, combining high acidity with elevated temperatures can lead to hydrolysis[7]. The aglycone itself may be more sensitive to pH extremes.

-

Thermal Stability: Dihydrochalcones can be sensitive to high temperatures, which can cause degradation[8]. Therefore, it is recommended to perform extraction and solvent evaporation at moderate temperatures (e.g., below 40-50°C).

-

Oxidative Stability: As phenolic compounds, dihydrochalcones can be prone to oxidation. The addition of antioxidants like ascorbic acid during extraction may enhance stability, although this needs to be evaluated on a case-by-case basis as it can sometimes have unintended consequences[4][5].

-

Storage: Purified this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a comprehensive and scientifically sound approach to the isolation and purification of this compound from its primary natural source, apple leaves. By understanding the principles behind each step, from extraction to final purification, researchers can confidently obtain high-purity material for their studies. The use of modern techniques such as ultrasound-assisted extraction enhances the efficiency and sustainability of the process.

As research into the biological activities of this compound continues to grow, the demand for reliable and scalable isolation methods will increase. Future work may focus on the discovery of novel, richer plant sources, the development of more efficient and selective purification techniques like counter-current chromatography, and the exploration of biotechnological production methods as a sustainable alternative to extraction from plant materials.

References

- Method for extracting and purifying phloretin from Malus toringoides(Rehd.) Hughes. and Malus tiansitoria(Batal.)Schneid.

-

Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia. MDPI. [Link]

-

Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology. PubMed Central. [Link]

-

PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PubMed Central. [Link]

-

Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]

-

Stability of labile xanthones and dihydrochalcones in a ready-to-drink honeybush beverage during storage. PubMed. [Link]

-

Stability of labile xanthones and dihydrochalcones in a ready‐to‐drink honeybush beverage during storage. ResearchGate. [Link]

-

Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. LCGC International. [Link]

-

Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica). Semantic Scholar. [Link]

-

The Mobile Phase. Thieme Connect. [Link]

-

Solutions for chromatography and purification. Chemie Brunschwig. [Link]

-

Dihydrochalcone Sweeteners–Sensory and Stability Evaluation. ResearchGate. [Link]

- Production process for extracting and purifying phloretin

-

Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. ResearchGate. [Link]

-

Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia. PubMed. [Link]

-

2.3D: Separation Theory. Chemistry LibreTexts. [Link]

-

Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102701938A - Method for extracting and purifying phloretin from Malus toringoides(Rehd.) Hughes. and Malus tiansitoria(Batal.)Schneid. - Google Patents [patents.google.com]

- 4. Stability of labile xanthones and dihydrochalcones in a ready-to-drink honeybush beverage during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Multifaceted Mechanisms of Action of 3-Hydroxyphloretin

Abstract

3-Hydroxyphloretin, a catechol metabolite of the dihydrochalcone phloretin found in apples and other plants, is emerging as a potent bioactive compound with a diverse pharmacological profile.[1][2][3][4] While its parent compound, phloretin, has been studied for its antioxidant, anti-inflammatory, and anticancer activities, this compound often exhibits superior potency.[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. We will dissect its role as a powerful antioxidant, its modulatory effects on critical inflammatory signaling cascades such as NF-κB and MAPK, its specific enzymatic inhibition of targets like tyrosinase, and its complex, multi-pronged impact on cancer cell pathophysiology, including the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt/mTOR. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural product.

Foundational Mechanism: Potent Antioxidant and Radical Scavenging Activity

A primary mechanism contributing to the broad bioactivity of this compound is its exceptional capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Oxidative stress is a key pathological driver in numerous chronic diseases, and the ability to mitigate it is a cornerstone of this compound's therapeutic potential.

Molecular Basis of Antioxidant Efficacy

This compound's chemical structure is optimized for radical scavenging. Its efficacy is attributed to two key features:

-

Catechol Moiety: The presence of a 3,4-dihydroxyphenyl group (a catechol) on its B-ring is a critical determinant of its antioxidant power. This structure allows for the donation of hydrogen atoms to stabilize free radicals, with the resulting phenoxyl radical being relatively stable and non-reactive.

-

Dihydrochalcone Scaffold: The underlying dihydrochalcone structure, particularly the 2,6-dihydroxyacetophenone pharmacophore identified in its parent compound phloretin, contributes significantly to its ability to scavenge peroxynitrite and inhibit lipid peroxidation.[7][8][9]

Studies have demonstrated that this compound is more potent than phloretin in reducing ROS levels in cellular models, underscoring the importance of the additional hydroxyl group.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and reliable method to evaluate the in vitro antioxidant capacity of a compound.[10] It measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction Incubation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a control well with 100 µL of DPPH and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The DPPH radical is light-sensitive.

-

Spectrophotometric Reading: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance is proportional to the radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Core Mechanism: Attenuation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of diseases ranging from obesity and arthritis to neurodegeneration. This compound exerts potent anti-inflammatory effects primarily by inhibiting the master regulatory pathways of inflammation: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Cascade

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of the inflammatory response. In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.

The mechanism of inhibition by phloretin, and by extension this compound, involves:

-

Stabilization of IκBα: It prevents the phosphorylation and subsequent degradation of IκBα.[11][12]

-

Inhibition of Nuclear Translocation: By preserving IκBα, this compound effectively sequesters the p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus.[13]

-

Suppression of Pro-inflammatory Gene Expression: This blockade prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][11][14]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling family—comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—translates extracellular stimuli into cellular inflammatory responses.[15] Dysregulation of this pathway is a known contributor to inflammatory diseases.[16] this compound's parent compound, phloretin, has been shown to suppress the activation of this pathway by inhibiting the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][11][14] This action further contributes to the reduced expression of downstream inflammatory mediators.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocol: Western Blot for Phosphorylated Signaling Proteins

To validate the inhibition of MAPK and NF-κB pathways, Western blotting is the gold-standard technique to measure the phosphorylation status of key proteins.

Methodology:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) to ~80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), for a short duration (e.g., 15-30 minutes) to induce peak phosphorylation.

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p38, anti-p-ERK, anti-p-IκBα, and their total protein counterparts, as well as a loading control like β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band densities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels to determine the specific inhibitory effect.

Specific Target Inhibition: Tyrosinase

Beyond broad signaling pathways, this compound and its parent compound demonstrate inhibitory activity against specific enzymes, most notably tyrosinase. This action is particularly relevant for applications in dermatology and cosmetology for treating hyperpigmentation disorders.[17]

Mechanism of Tyrosinase Inhibition

Tyrosinase is the rate-limiting, copper-containing enzyme responsible for the initial steps of melanin synthesis.[18][19] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Studies on phloretin reveal a multi-faceted inhibitory mechanism:

-

Mixed-Type Reversible Inhibition: Kinetic analysis shows that phloretin acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[18]

-

Active Site Binding: Molecular docking suggests that the molecule binds near the active site of the enzyme, potentially chelating the copper ions essential for catalytic activity.[18]

-

Substrate and Inhibitor Duality: Interestingly, phloretin can also act as a substrate for tyrosinase, which adds complexity to its inhibitory profile.[18]

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Phloretin | Mushroom Tyrosinase | Mixed-type | 169.36 | [18] |

| Kojic Acid (Control) | Mushroom Tyrosinase | Competitive | 22.84 | [19] |

Note: Data for phloretin is presented as a proxy for this compound, which is expected to have similar or enhanced activity.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Methodology:

-

Reagent Preparation: Prepare mushroom tyrosinase solution in phosphate buffer (pH 6.8). Prepare L-DOPA substrate solution in the same buffer. Prepare serial dilutions of this compound and a positive control (e.g., Kojic Acid).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the tyrosinase solution to each well containing different concentrations of the test compound or control. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 475 nm (the λmax of dopachrome) every minute for 15-20 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percentage inhibition for each concentration and calculate the IC50 value.

Anticancer Mechanisms: A Multi-Targeted Approach

The anticancer activity of this compound and its precursor is not due to a single mechanism but rather a coordinated assault on multiple pathways essential for cancer cell survival, proliferation, and progression.[14][20]

Induction of ROS and Apoptosis

While acting as an antioxidant in normal physiological contexts, phloretin can function as a pro-oxidant in the tumor microenvironment, inducing high levels of ROS within cancer cells.[21][22] This elevated oxidative stress triggers mitochondria-mediated apoptosis and can downregulate the cancer cells' own antioxidant enzyme systems (e.g., catalase, SOD2), further sensitizing them to cell death.[5][22]

Cell Cycle Arrest

A key antiproliferative mechanism is the ability to halt the cell cycle. Phloretin has been shown to induce cell cycle arrest at the G0/G1 or G2/M phases in various cancer cell lines.[5][21] This is achieved by modulating the expression levels of key cell cycle regulators, such as downregulating cyclins (Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDK2, CDK4, CDK6).[14]

Inhibition of Pro-Survival Signaling Pathways

This compound targets the core signaling networks that cancer cells hijack to promote uncontrolled growth and survival.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the most frequently hyperactivated signaling routes in human cancer, promoting cell survival and proliferation.[23][24] Phloretin has been demonstrated to inhibit this pathway, leading to the dephosphorylation of Akt and downstream effectors, thereby suppressing growth signals.[14]

-

Wnt/β-catenin Pathway: In certain cancers, such as prostate cancer, phloretin-induced ROS has been shown to significantly downregulate key components of the Wnt/β-catenin signaling pathway, which is crucial for proliferation and migration.[22]

Sources

- 1. 3-OH Phloretin Inhibits High-Fat Diet-Induced Obesity and Obesity-Induced Inflammation by Reducing Macrophage Infiltration into White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H14O6 | CID 11778945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fujc.pp.ua [fujc.pp.ua]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Potent Antiarthritic Properties of Phloretin in Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. skintypesolutions.com [skintypesolutions.com]

- 18. Phloretin as both a substrate and inhibitor of tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phloretin Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to the Biosynthesis of 3-Hydroxyphloretin from Phloretin: Enzymatic Strategies and Methodologies

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Hydroxyphloretin, a dihydrochalcone naturally found in apples, is gaining significant attention within the pharmaceutical and nutraceutical industries for its potent anti-adipogenic, anti-obesity, and anticancer properties.[1] The presence of a catechol moiety on its B-ring is crucial for its enhanced biological activity compared to its precursor, phloretin.[2][1] Traditional chemical synthesis of this hydroxylated compound is often complex and environmentally taxing. This guide provides an in-depth exploration of the biosynthetic routes to produce this compound via the enzymatic hydroxylation of phloretin. We will delve into the key enzymes, from cytochrome P450s to flavin-dependent monooxygenases, and present detailed protocols for both in vitro and whole-cell biotransformation systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage biotechnological approaches for the sustainable production of high-value polyphenols.

Introduction: The Case for Biosynthesis

Phloretin is a readily available dihydrochalcone, particularly abundant in apples as its glucoside, phloridzin.[3][4] The strategic addition of a hydroxyl group at the 3'-position of phloretin's B-ring to form this compound dramatically enhances its therapeutic potential.[4] This structural modification, however, presents a regioselective challenge for conventional organic synthesis. Biosynthesis, utilizing the inherent specificity of enzymes, offers a green and efficient alternative.

The core of this biotransformation is the enzymatic introduction of a hydroxyl group, a reaction catalyzed by a class of enzymes known as hydroxylases or monooxygenases. These biocatalysts can be employed in isolated form (in vitro) or within engineered microorganisms (in vivo), providing a versatile toolkit for producing this compound. This guide will focus on the practical application of these enzymatic systems, from enzyme selection to product purification.

The Enzymatic Landscape for Phloretin 3'-Hydroxylation

The conversion of phloretin to this compound is a regioselective hydroxylation reaction. Several classes of enzymes have been identified and engineered to catalyze this specific transformation. The choice of enzyme is critical and depends on factors such as substrate specificity, catalytic efficiency, cofactor requirements, and ease of expression and use.

Cytochrome P450-Dependent Monooxygenases (P450s)

P450s are a superfamily of heme-containing enzymes that are renowned for their ability to hydroxylate a vast array of substrates. Their mechanism involves the activation of molecular oxygen, with electrons typically supplied by a partnering NADPH-cytochrome P450 reductase.

-

Bacterial P450s (e.g., CYP102A1): The self-sufficient bacterial P450, CYP102A1 (BM3) from Bacillus megaterium, is a particularly attractive biocatalyst due to its high catalytic activity and the fusion of its reductase domain to the monooxygenase domain. Wild-type and mutant versions of CYP102A1 have been shown to effectively hydroxylate phloretin.[4][5] Engineered whole-cell systems using Bacillus subtilis expressing CYP102A1 have been developed for the one-pot production of this compound from phlorizin, where endogenous β-glucosidases first convert phlorizin to phloretin.[5]

-

Human P450s (e.g., CYP3A4, CYP2C19): Studies on phloretin metabolism in humans have identified that liver P450s, primarily CYP3A4 and to a lesser extent CYP2C19, are responsible for its conversion to this compound.[6][7] While fascinating from a metabolic standpoint, the practical application of human P450s in large-scale biosynthesis can be hampered by lower expression levels and more complex cofactor requirements compared to their bacterial counterparts.

-

Plant P450s (F3'H and CH3H): In plants, the hydroxylation of flavonoids is typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H), a P450 enzyme.[3][8][9] However, studies on F3'H from apple (Malus × domestica) revealed that it does not efficiently accept phloretin as a substrate.[3][10] In contrast, Chalcone 3-Hydroxylase (CH3H) from Cosmos sulphureus has demonstrated a higher conversion rate for phloretin, suggesting its potential utility in engineered biosynthetic pathways.[11][12][13]

Flavin-Dependent Monooxygenases

This class of enzymes utilizes flavin cofactors (like FAD or FMN) to activate oxygen for hydroxylation. They offer an alternative to P450s and can sometimes exhibit different substrate specificities or operational advantages.

-

Two-Component Monooxygenase (HpaBC): The flavin-dependent two-component monooxygenase HpaBC from Pseudomonas aeruginosa has emerged as a highly effective catalyst for phloretin hydroxylation.[14][15][16] This system consists of a reductase component (HpaC) that transfers electrons from NADH to FAD, and an oxygenase component (HpaB) that uses the reduced flavin to hydroxylate the substrate. Rational design and protein engineering of the HpaB component have led to mutants with significantly improved catalytic efficiency, achieving titers as high as 2.03 g/L of this compound in whole-cell catalysis experiments.[14][15]

-

4-Coumarate 3-Hydroxylase (Sam5): The enzyme Sam5, from Saccharothrix espanaensis, is another promising flavin-dependent hydroxylase. It has been successfully used to catalyze the hydroxylation of phloretin in an engineered E. coli co-culture system designed for the de novo biosynthesis of this compound from glucose.[2][1]

Enzyme Comparison Summary

| Enzyme Class | Specific Enzyme Example | Source Organism | Key Advantages | Reported Yields/Activity | References |

| Cytochrome P450 | CYP102A1 | Bacillus megaterium | Self-sufficient (fused reductase), high activity | 1.45 mM from 10 mM phlorizin | [4][5] |

| CH3H | Cosmos sulphureus | Higher conversion rates than F3'H | Qualitative improvement shown | [12][13] | |

| CYP3A4 | Homo sapiens | Relevant for metabolic studies | 0.16 mM/h productivity | [6][7] | |

| Flavin-Dependent | HpaBC (mutant) | Pseudomonas aeruginosa | High yield, NADH-dependent | 2.03 g/L | [14][15] |

| Sam5 | Saccharothrix espanaensis | Effective in de novo pathways | 4.69 mg/L (de novo) | [2][1] |

Methodologies for Biosynthesis

This section provides actionable, step-by-step protocols for the production of this compound. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Visualization of the Core Reaction and Workflows

Caption: Workflow for whole-cell biotransformation.

Protocol: Whole-Cell Biotransformation Using Engineered E. coli

This protocol is based on the successful use of engineered E. coli expressing a hydroxylase like the HpaBC system for high-yield production. [14][15] Rationale: Whole-cell biotransformation is often preferred over in vitro assays for preparative-scale synthesis. The cell provides a protected environment for the enzyme and endogenously regenerates necessary cofactors (NADH/NADPH), eliminating the need to add these expensive molecules to the reaction medium. E. coli is an ideal host due to its rapid growth, well-understood genetics, and ease of transformation.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a phloretin hydroxylase (e.g., pET-HpaBC).

-

Luria-Bertani (LB) medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Phloretin stock solution (e.g., 100 mg/mL in DMSO).

-

Reaction buffer (e.g., 50 mM Phosphate Buffer, pH 7.5).

-

Centrifuge and temperature-controlled shaker.

Step-by-Step Methodology:

-

Seed Culture Preparation: Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the engineered E. coli. Incubate overnight at 37°C with shaking (200-220 rpm).

-

Main Culture Growth: Inoculate 500 mL of LB medium (with antibiotic) in a 2 L baffled flask with the overnight seed culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. This mid-log phase is optimal for protein expression.

-

Enzyme Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.1-0.5 mM to induce the expression of the hydroxylase. Incubate for an additional 12-16 hours at the lower temperature. Lower temperatures often promote proper protein folding and prevent the formation of inclusion bodies.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant. Wash the cell pellet once with the reaction buffer and centrifuge again.

-

Biotransformation Reaction: Resuspend the cell pellet in the reaction buffer to a desired final OD600 (e.g., 10-30). Add the phloretin stock solution to the desired final concentration (e.g., 500 mg/L). It's crucial to add the phloretin stock slowly while vortexing to prevent precipitation, as it has low aqueous solubility.

-

Incubation: Incubate the reaction mixture in a shaker at 30-37°C for 12-48 hours. Monitor the reaction progress by taking time-point samples.

-

Product Extraction: To stop the reaction and extract the product, add an equal volume of ethyl acetate to a sample of the cell suspension. Vortex vigorously for 2 minutes, then centrifuge to separate the phases. The organic (top) layer will contain phloretin and this compound.

-

Analysis: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a known volume of methanol or mobile phase for HPLC analysis.

Protocol: De Novo Biosynthesis in an E. coli Co-culture System

De novo biosynthesis enables the production of the target molecule from a simple carbon source like glucose, which is economically advantageous for large-scale production. [17][18][19][20][21][22]The modular co-culture strategy separates a long metabolic pathway into two different strains, reducing the metabolic burden on a single host. [2][1] Conceptual Workflow (based on)[2][1]:

Caption: Modular co-culture system for de novo biosynthesis.

Protocol Outline:

-

Strain Engineering: Develop two separate E. coli strains.

-

Strain 1 (Upstream): Engineered to overproduce L-tyrosine and express tyrosine ammonia-lyase (TAL) and enoate reductase (ER) to convert tyrosine into phloretic acid and secrete it.

-

Strain 2 (Downstream): Engineered to express 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and the phloretin hydroxylase (e.g., Sam5). This strain will take up phloretic acid from the medium and convert it to the final product.

-

-

Co-culture Fermentation:

-

Grow seed cultures of both strains separately.

-

Inoculate a fermentation medium containing glucose with both strains at a predetermined optimal ratio.

-

Conduct a fed-batch fermentation, controlling pH, temperature, and glucose feed rate to maintain optimal conditions for both cell growth and product formation.

-

Monitor the production of phloretic acid, phloretin, and this compound in the medium over time using HPLC.

-

Downstream Processing: Analysis and Purification

Accurate analysis and efficient purification are paramount to obtaining high-purity this compound for research or commercial use.

Analytical Quantification by HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantifying phloretin and this compound. [23][24][25] Typical HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The acid improves peak shape and resolution.

-

Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm, which is near the absorbance maximum for phloretin. [23][24]* Quantification: Create a standard curve using a certified reference standard of this compound to correlate peak area with concentration.

Purification Strategy

Purifying this compound from a fermentation broth or cell lysate involves separating it from biomass, salts, media components, the precursor phloretin, and other metabolic byproducts.

Step-by-Step Purification Protocol:

-

Initial Extraction: As described in the biotransformation protocol, perform a liquid-liquid extraction of the entire culture broth using a solvent like ethyl acetate. This will move the hydrophobic compounds (phloretin and this compound) into the organic phase, leaving polar impurities behind.

-

Solvent Removal: Concentrate the collected organic phases in vacuo using a rotary evaporator to yield a crude solid or oil.

-

Column Chromatography:

-

Adsorbent: Use a macroporous resin (e.g., D101 type) or silica gel for chromatographic separation. [26] * Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol or methanol) and load it onto the pre-equilibrated column.

-

Elution: Elute the column with a stepwise or linear gradient of ethanol in water (for macroporous resin) or ethyl acetate in hexane (for silica gel). [26]this compound is more polar than phloretin and will thus elute at a higher solvent polarity.

-

Fraction Collection: Collect fractions and analyze them by HPLC or TLC to identify those containing pure this compound.

-

-

Recrystallization: Pool the pure fractions, evaporate the solvent, and dissolve the resulting solid in a minimal amount of a hot solvent (e.g., 95% ethanol). [26]Allow the solution to cool slowly to form high-purity crystals of this compound.

-

Drying and Characterization: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR.

Future Perspectives and Challenges

The biosynthesis of this compound is a rapidly advancing field. Future efforts will likely focus on:

-

Enzyme Engineering: Employing directed evolution and rational design to further improve the catalytic efficiency, stability, and substrate scope of hydroxylases. [14]* Metabolic Engineering: Optimizing host strains to increase precursor and cofactor supply, enhance product tolerance, and minimize the formation of byproducts. [17][21][27]* Process Optimization: Developing robust and scalable fermentation and downstream processing protocols to reduce costs and improve overall yield, making biosynthetic this compound commercially viable.

-

Pathway Expansion: Engineering pathways to produce glycosylated forms, such as 3-hydroxyphloridzin, which may offer improved bioavailability. [28] The primary challenges remain in achieving industrially relevant titers and productivity while maintaining a cost-effective and sustainable process. Overcoming substrate and product toxicity to the microbial host is also a critical area for ongoing research.

References

-

Choi, J., et al. (2025). De Novo Artificial Biosynthesis of this compound in Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]

-

Ji, J.-H., et al. (2024). One-Pot Production of this compound from Phlorizin by Bacillus subtilis Whole-Cell System Expressing CYP102A1. ACS Food Science & Technology, 4(6), 1436–1443. [Link]

-

Nguyen, N. A., et al. (2021). Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation. National Institutes of Health. [Link]

-

Choi, J., et al. (2025). De Novo Artificial Biosynthesis of this compound in Escherichia coli. ACS Publications. [Link]

-

Wang, Z., et al. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. Journal of Agricultural and Food Chemistry, 71(49), 19457–19464. [Link]

-

Wang, Z., et al. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. PubMed. [Link]

-

Weissensteiner, J., et al. (2021). Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica. Plants (Basel), 10(9), 1949. [Link]

-

Wang, Z., et al. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. Journal of Agricultural and Food Chemistry. [Link]

-

Jeong, G. H., et al. (2021). Immunoinhibition of antibodies on phloretin 3-hydroxylation activity... ResearchGate. [Link]

-

Choi, J., et al. (2015). De Novo Artificial Biosynthesis of this compound in Escherichia coli. ResearchGate. [Link]

-

Weissensteiner, J., et al. (2021). Molecular and Enzymatic Characterization of Flavonoid 3'-Hydroxylase of ×. GenScript. [Link]

-

Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Longdom Publishing. [Link]

-

Karanjule, N., et al. (2023). Untargeted metabolomics analysis reveals the biochemical variations of polyphenols in a diverse apple population. Maximum Academic Press. [Link]

-

Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Longdom Publishing. [Link]

-

Hutabarat, O. S., et al. (2016). Transgenic apple plants overexpressing the chalcone 3-hydroxylase gene of Cosmos sulphureus show increased levels of 3-hydroxyphloridzin and reduced susceptibility to apple scab and fire blight. ResearchGate. [Link]

-

Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. ResearchGate. [Link]

-

Nguyen, N. A., et al. (2020). Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes. OUCI. [Link]

-

Nguyen, N. A., et al. (2020). Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes. National Institutes of Health. [Link]

-

Hutabarat, O. S., et al. (2016). Transgenic apple plants overexpressing the chalcone 3-hydroxylase gene of Cosmos sulphureus show increased levels of 3-hydroxyphloridzin and reduced susceptibility to apple scab and fire blight. PubMed. [Link]

-

Weissensteiner, J., et al. (2021). Molecular and Enzymatic Characterization of Flavonoid 3'-Hydroxylase of Malus × domestica. Europe PMC. [Link]

-

Weissensteiner, J., et al. (2021). Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica. ResearchGate. [Link]

-

Hutabarat, O. S., et al. (2016). Regioselective Biotransformation of Phloretin Using Streptomyces avermitilis MA4680. ResearchGate. [Link]

-

Seitz, C., et al. (2007). Identification of the molecular basis for the functional difference between flavonoid 3′-hydroxylase and flavonoid 3′,5′-hydroxylase. ResearchGate. [Link]

-

Chen, Y., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Frontiers in Microbiology. [Link]

-

Liu, Y., et al. (2015). Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. PLoS One, 10(9), e0137925. [Link]

-

Chen, Y., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Frontiers. [Link]

-

Chen, Y., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. ResearchGate. [Link]

- CN109180457B (2021). Separation and purification process for biologically synthesizing phloretin.

-

Chen, Y., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. PubMed. [Link]

-

Kayamori, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports, 14(1), 15638. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

Rathnasingh, C., et al. (2016). Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli. PubMed. [Link]

-

Chen, Y., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. National Institutes of Health. [Link]

-

Tseng, H.-C., et al. (2010). Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate. PubMed. [Link]

- CN106147285A (2016).

-

Nesi, A., et al. (2021). Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin. Molecules, 26(11), 3169. [Link]

-

Rezk, A. B., et al. (2002). The antioxidant activity of phloretin: The disclosure of a new antioxidant pharmacophore in flavonoids. ResearchGate. [Link]

-

Tseng, H.-C., et al. (2010). Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate. SciSpace. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. De Novo Artificial Biosynthesis of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes [ouci.dntb.gov.ua]

- 7. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. researchgate.net [researchgate.net]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transgenic apple plants overexpressing the chalcone 3-hydroxylase gene of Cosmos sulphureus show increased levels of 3-hydroxyphloridzin and reduced susceptibility to apple scab and fire blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. longdom.org [longdom.org]

- 25. researchgate.net [researchgate.net]

- 26. CN109180457B - Separation and purification process for biologically synthesizing phloretin - Google Patents [patents.google.com]

- 27. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid | Semantic Scholar [semanticscholar.org]

- 28. Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Biosynthetic Classification of 3-Hydroxyphloretin as a Dihydrochalcone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-Hydroxyphloretin, establishing its classification as a prototypical dihydrochalcone through structural elucidation, biosynthetic pathway analysis, and detailed analytical methodologies. Dihydrochalcones, a subclass of flavonoids, are characterized by a 1,3-diphenylpropan-1-one backbone. This compound, a natural product found in various plant species, notably Malus (apple), is structurally defined by a phloroglucinol A-ring and a catechol B-ring.[1] Its identity is biosynthetically derived from the direct 3-hydroxylation of its precursor, phloretin.[2][3] This guide details the self-validating analytical workflows required for its definitive identification, including protocols for isolation, purification, and spectroscopic characterization via High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, providing field-proven insights for researchers. By integrating structural chemistry, biosynthesis, and analytical verification, this document serves as an authoritative resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

The Dihydrochalcone Scaffold: A Foundational Overview

Dihydrochalcones (DHCs) represent a significant subgroup of flavonoids, distinguished from their chalcone counterparts by the saturation of the α,β-double bond in the three-carbon propane bridge that connects the two aromatic rings (A and B).[4] This structural modification removes the conjugation between the two phenyl rings, altering their physicochemical and spectroscopic properties.[4] The core structure is a 1,3-diphenylpropan-1-one skeleton, which provides the foundation for a wide array of naturally occurring derivatives with diverse biological activities.[5]

The classification of any given compound as a dihydrochalcone is therefore contingent on the unambiguous identification of this specific chemical framework. The substitution patterns on the A and B rings, typically with hydroxyl, methoxy, or glycosyl groups, give rise to the vast diversity within this class.

Caption: General chemical structure of the dihydrochalcone backbone.

This compound: Structural Elucidation

This compound (IUPAC name: 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is a quintessential example of a dihydrochalcone. Its structure is directly derived from its well-known precursor, phloretin, through the addition of a hydroxyl group at the C3 position of the B-ring.[6] This hydroxylation results in two key structural motifs that define its chemical identity and biological activity:

-

A-Ring: A phloroglucinol (1,3,5-trihydroxybenzene) moiety, which is characteristic of many flavonoids.

-

B-Ring: A catechol (3,4-dihydroxybenzene) moiety. The presence of this ortho-dihydroxy group is a critical feature, distinguishing it from phloretin and contributing significantly to its antioxidant properties.[7]

The molecule's empirical formula is C₁₅H₁₄O₆, with a molecular weight of approximately 290.27 g/mol .[8][9] Its classification is unequivocally confirmed by the presence of the saturated three-carbon chain linking the phloroglucinol A-ring to the catechol B-ring.

Caption: Structural relationship between phloretin and this compound.

Biosynthetic Pathway: From Precursor to Product

The natural origin of this compound provides further evidence for its classification. It is not typically synthesized de novo in its final form but is rather produced via the enzymatic modification of phloretin.[2][10][3] The biosynthesis of the dihydrochalcone backbone itself follows the phenylpropanoid pathway, beginning with L-tyrosine.[11]

The critical and defining step in the formation of this compound is the regioselective hydroxylation of the phloretin B-ring at the C3 position. This conversion is catalyzed by specific enzymes, most notably flavin-dependent monooxygenases or cytochrome P450 enzymes like CYP102A1.[1][2][12] This biocatalytic transformation is a highly efficient route for its production and has been engineered in microbial systems like E. coli and Bacillus subtilis for sustainable synthesis.[11][13]

Caption: Enzymatic conversion of phloretin to this compound.

Analytical Verification and Structural Elucidation

A robust analytical workflow is essential for the unambiguous classification and quantification of this compound. This process serves as a self-validating system, where orthogonal techniques provide converging lines of evidence to confirm the molecular structure.

Experimental Protocol: Isolation and Purification

The following protocol outlines a standard methodology for the extraction and purification of dihydrochalcones from plant material, such as crabapple leaves.[14]

Rationale: The choice of solvents is based on polarity. Methanol/ethanol is effective for extracting moderately polar polyphenols. The subsequent liquid-liquid partitioning with ethyl acetate selectively isolates compounds of intermediate polarity, like dihydrochalcone aglycones, away from highly polar sugars and lipids. Reversed-phase HPLC is the gold standard for final purification, separating compounds based on hydrophobicity.

Step-by-Step Methodology:

-

Extraction:

-

Air-dry and powder the plant material (e.g., 100g of Malus leaves).

-

Perform exhaustive extraction using 80% aqueous methanol (3 x 500 mL) at room temperature with agitation for 24 hours per extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude aqueous residue.

-

-

Solvent Partitioning:

-

Suspend the aqueous residue in water (200 mL) and perform liquid-liquid extraction with ethyl acetate (3 x 200 mL).

-

Collect the ethyl acetate fractions, which contain the dihydrochalcones.

-

Dry the combined ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness to yield the purified extract.

-

-

Chromatographic Purification:

-

Dissolve the ethyl acetate extract in a minimal volume of methanol.

-

Purify the extract using preparative Reversed-Phase HPLC (RP-HPLC) on a C18 column.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: Start with 10% B, ramp to 40% B over 30 minutes, then to 100% B over 5 minutes.

-

Detection: Monitor the eluent at 280 nm, the characteristic absorbance maximum for dihydrochalcones.[14]

-

Collect fractions corresponding to the target peaks and evaporate the solvent to obtain the pure compound.

-

Spectroscopic and Spectrometric Characterization

Once isolated, the compound's structure must be confirmed.

A. UV-Visible Spectroscopy: Analysis in methanol reveals a characteristic absorption maximum (λ_max) around 280 nm, which is indicative of the dihydrochalcone chromophore.[14] The lack of a longer wavelength absorption band (typically >320 nm) confirms the absence of the conjugated α,β-double bond found in chalcones.

B. High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode is typically used. HRMS provides a highly accurate mass-to-charge ratio (m/z), which is used to determine the elemental composition. For this compound, the expected [M-H]⁻ ion would correspond to a molecular formula of C₁₅H₁₃O₆⁻. This technique is crucial for confirming the compound's molecular formula with high confidence.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC, HMBC) experiments in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) are required.

-

¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals for this compound include:

-

Signals for the A-ring protons, typically appearing as singlets or doublets in the aromatic region (δ 5.8-6.1 ppm).[14]

-

Signals for the three coupled protons of the B-ring catechol system (δ 6.5-6.8 ppm).[14]

-

Two triplet-like signals for the α- and β-methylene protons of the propane bridge (δ 2.8-3.3 ppm).

-

-

¹³C NMR: Confirms the presence of 15 carbons and their types (e.g., carbonyl, aromatic C/CH, aliphatic CH₂). The carbonyl carbon signal appears significantly downfield (>200 ppm).

Table 1: Representative Spectroscopic Data for this compound

| Analytical Technique | Parameter | Observed Value / Characteristic | Reference |

| UV-Vis | λ_max (in MeOH) | ~280 nm | [14] |

| HRMS (ESI-) | Molecular Formula | C₁₅H₁₄O₆ | [8] |

| [M-H]⁻ (Calculated) | 289.0712 | N/A | |

| ¹H NMR (in CD₃OD) | A-ring (H-3', H-5') | δ ~5.83 (2H, s) | [14] |

| B-ring (H-2, H-5, H-6) | δ ~6.56-6.69 (3H, m) | [14] | |

| Propane Bridge (α, β-CH₂) | δ ~2.8-3.3 (4H, m) | [14] | |

| ¹³C NMR | Carbonyl (C=O) | > δ 200 ppm | [14] |

Integrated Analytical Workflow

The synergy of these techniques provides an irrefutable classification of the molecule.

Caption: Self-validating workflow for dihydrochalcone classification.

Significance in Research and Development

The correct classification of this compound is paramount for drug development and nutritional science. Its dihydrochalcone structure, particularly the catechol B-ring, underpins its potent biological activities, which include anti-adipogenic, anticancer, and antioxidant effects.[7][11][13] Understanding its chemical class allows researchers to predict its metabolic fate, explore structure-activity relationships (SAR), and design novel derivatives with enhanced bioavailability or efficacy. For instance, glycosylated forms like 3-hydroxyphloridzin are also found naturally and may possess different pharmacokinetic profiles.[1]

Conclusion

Based on converging evidence from chemical structure, biosynthetic origin, and comprehensive spectroscopic analysis, this compound is definitively classified as a dihydrochalcone. Its structure is characterized by a 1,3-diphenylpropan-1-one core, substituted with a phloroglucinol A-ring and a catechol B-ring. This classification is validated by a robust analytical workflow employing chromatography and spectroscopy, which confirms its molecular formula, connectivity, and foundational scaffold. This technical guide provides the authoritative framework and methodologies for researchers to confidently identify, classify, and utilize this compound in scientific and industrial applications.

References

-

Xu, S., Zheng, P., Sun, P., Chen, P., Wu, D., & Chen, J. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. Journal of Agricultural and Food Chemistry, 71(49), 19457–19464. [Link]

-

Ko, Y., Lee, J. Y., Lee, Y., et al. (2025). De Novo Artificial Biosynthesis of this compound in Escherichia coli. ACS Publications. [Link]

-

Ko, Y., Lee, J. Y., Lee, Y., et al. (2025). De Novo Artificial Biosynthesis of this compound in Escherichia coli. ResearchGate. [Link]

-

Xu, S., Zheng, P., Sun, P., Chen, P., Wu, D., & Chen, J. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. PubMed. [Link]

-

Xu, S., Zheng, P., Sun, P., Chen, P., Wu, D., & Chen, J. (2023). Biosynthesis of this compound Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. Journal of Agricultural and Food Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Dihydrochalcone. [Link]

-

FooDB. (2019). Showing Compound this compound 2'-O-xylosyl-glucoside (FDB000085). [Link]

-

León-carrillo, G., Téllez-vargas, J., & González-espinosa, C. (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. Molecules, 16(2), 1871–1886. [Link]

-

Phenol-Explorer. (2008). Showing dietary polyphenol this compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound 2'-O-glucoside. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound 2'-O-xylosylglucoside. PubChem Compound Database. [Link]

-

Sun, Y., Cheng, L., Zhang, A., Zhang, Y., & Wang, Y. (2020). Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines. Molecules, 25(18), 4053. [Link]

-

Nguyen, N. A., et al. (2020). Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation. International Journal of Molecular Sciences, 21(18), 6886. [Link]

-